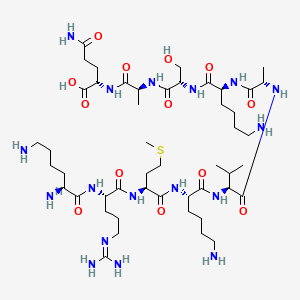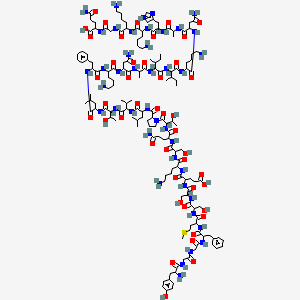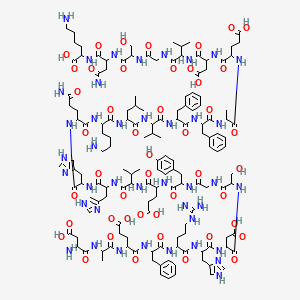
160215-60-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Chemical Abstracts Service number 160215-60-1 is known as PSA1 (141-150). It is a peptide derived from prostate specific antigen 1, which is used in cancer immunotherapy research. The molecular formula of this compound is C₅₅H₉₃N₁₃O₁₃S, and it has a molecular weight of 1176.47 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PSA1 (141-150) involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of PSA1 (141-150) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
PSA1 (141-150) can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can be oxidized to form a disulfide bond.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine can be used as reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups are used in solid-phase peptide synthesis.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acid residues .
科学研究应用
PSA1 (141-150) is primarily used in cancer immunotherapy research. It is studied for its potential to stimulate the immune system to recognize and attack prostate cancer cells. The peptide is also used in the development of cancer vaccines and in studies investigating the mechanisms of immune response to cancer .
作用机制
The mechanism of action of PSA1 (141-150) involves its recognition by the immune system as a tumor-associated antigen. The peptide is presented on the surface of cancer cells by major histocompatibility complex molecules, where it is recognized by T cells. This recognition triggers an immune response, leading to the destruction of cancer cells. The molecular targets involved include T cell receptors and major histocompatibility complex molecules .
相似化合物的比较
Similar Compounds
PSA2 (151-160): Another peptide derived from prostate specific antigen 1, used in similar cancer immunotherapy research.
PSA3 (161-170): A peptide with a slightly different sequence, also used in cancer research.
Uniqueness
PSA1 (141-150) is unique due to its specific sequence, which allows it to be recognized by the immune system in a manner distinct from other peptides. This specificity makes it a valuable tool in cancer immunotherapy research, as it can be used to target prostate cancer cells specifically .
属性
CAS 编号 |
160215-60-1 |
|---|---|
分子式 |
C₅₅H₉₃N₁₃O₁₃S |
分子量 |
1176.47 |
序列 |
One Letter Code: FLTPKKLQCV |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)
